exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
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Overview
Description
(1R,2S,5S)-8-Azabicyclo[321]octan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including reduction and substitution, under controlled conditions to introduce the nitrogen atom and hydroxyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted bicyclic compounds.
Scientific Research Applications
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (8-syn)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within its bicyclic structure. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1 |
InChI Key |
RGVUEZZFOBZYQJ-UHRUZOLSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]1N2)O.Cl |
Canonical SMILES |
C1CC2C(CCC1N2)O.Cl |
Origin of Product |
United States |
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